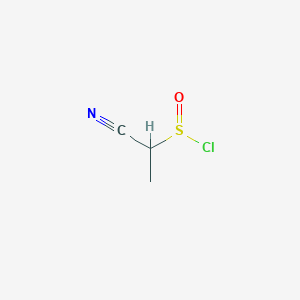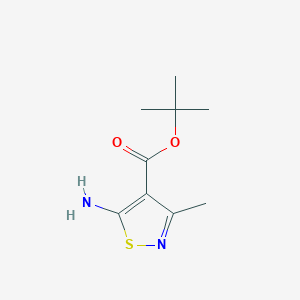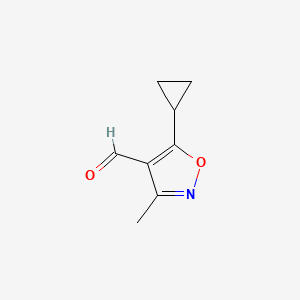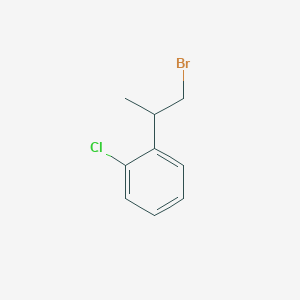
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a prop-2-yn-1-one group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 6-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Addition: The alkyne group in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive alkyne group.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, its piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Propargylamines: These compounds contain the propargyl group and exhibit similar reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared in terms of their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperidine ring and the alkyne group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(6-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-5-4-7(2)10-6-8/h1,7-8,10H,4-6H2,2H3 |
InChI-Schlüssel |
ZATSRYOCKVQGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)
![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)





![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)





